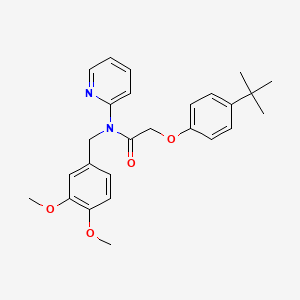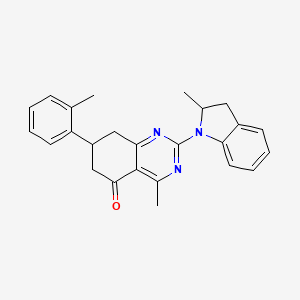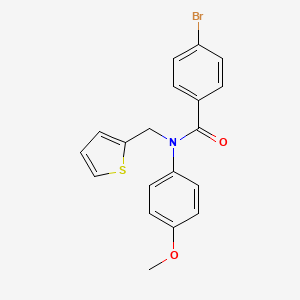![molecular formula C26H27ClN2O3S B11343688 1-[(3-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide](/img/structure/B11343688.png)
1-[(3-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chlorophenyl)methanesulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C27H28ClNO3S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of piperidine with chlorophenylmethanesulfonyl chloride in the presence of a base, followed by the introduction of the diphenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chlorophenyl)methanesulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-[(3-Chlorophenyl)methanesulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific active sites, inhibiting or modulating the activity of the target protein. This interaction can lead to downstream effects on cellular pathways, resulting in the observed biological activity.
Comparison with Similar Compounds
- 1-[(3-Chlorophenyl)methanesulfonyl]-N-(methyl)piperidine-4-carboxamide
- 1-[(3-Chlorophenyl)methanesulfonyl]-N-(phenyl)piperidine-4-carboxamide
Comparison: Compared to similar compounds, 1-[(3-chlorophenyl)methanesulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide is unique due to the presence of the diphenylmethyl group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C26H27ClN2O3S |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
N-benzhydryl-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27ClN2O3S/c27-24-13-7-8-20(18-24)19-33(31,32)29-16-14-23(15-17-29)26(30)28-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,18,23,25H,14-17,19H2,(H,28,30) |
InChI Key |
UUFYAXZCJAADSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide](/img/structure/B11343617.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11343630.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11343633.png)
![4-(2-bromophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11343636.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pentanamide](/img/structure/B11343638.png)
![N-[2-(diethylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11343644.png)


![N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B11343662.png)
![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide](/img/structure/B11343665.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11343673.png)
![2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11343684.png)
![2-(4-Tert-butylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B11343696.png)
